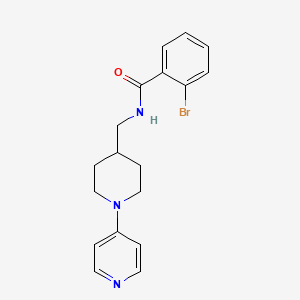

2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

Description

2-Bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is a brominated benzamide derivative featuring a piperidine ring substituted with a pyridin-4-yl group.

Properties

IUPAC Name |

2-bromo-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O/c19-17-4-2-1-3-16(17)18(23)21-13-14-7-11-22(12-8-14)15-5-9-20-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYONZWLJONWFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a benzamide derivative, followed by the introduction of the pyridine and piperidine rings through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

A comparative analysis of structurally related benzamide derivatives reveals key differences in substituents, conformational flexibility, and intermolecular interactions:

Key Observations :

- Substituent Effects : Bromine at the benzamide’s ortho position (target compound) increases steric hindrance compared to para-bromo derivatives (e.g., compound I in ). Pyridin-4-yl substitution on piperidine enhances basicity and hydrogen-bonding capacity relative to nitro or methyl groups .

- Piperidine Conformation : The pyridin-4-yl group in the target compound likely stabilizes a half-chair piperidine conformation (similar to ), whereas unsubstituted piperidines (e.g., ) adopt chair conformations.

- Intermolecular Interactions : Methyl-substituted benzamides (e.g., ) form extended hydrogen-bonded networks (N—H⋯O/C—H⋯O), while bromo derivatives may exhibit weaker polar interactions due to halogen size .

Physicochemical Properties

- Lipophilicity : The bromine atom and pyridinyl group in the target compound increase logP compared to methyl or nitro-substituted analogs (e.g., ).

- Solubility : Nitro and pyridinyl groups enhance aqueous solubility via polar interactions, whereas methyl and bromo substituents favor organic phases .

- Thermal Stability: Piperidine derivatives with aromatic substituents (e.g., pyridinyl or naphthoquinone) exhibit higher melting points due to rigid conformations and stacking interactions .

Biological Activity

2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes a bromine atom, a benzamide moiety, and a piperidine ring substituted with a pyridine group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

-

Antiparasitic Activity :

- In vitro studies show that compounds similar to this compound demonstrate significant activity against Plasmodium falciparum (the malaria parasite). For instance, modifications to the piperidine structure have been linked to varying degrees of potency against malaria parasites, with some derivatives showing low micromolar EC50 values .

- CNS Activity :

- Antimicrobial Properties :

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for parasite survival and proliferation.

- Receptor Modulation : The compound's structure suggests potential interactions with neurotransmitter receptors, which could explain its CNS effects.

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

- Study on Antiparasitic Efficacy :

- CNS Effects :

Data Tables

| Compound | Biological Activity | EC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | Antiparasitic | 0.064 | ATPase inhibition |

| Compound B | CNS modulation | 0.090 | Receptor binding |

| Compound C | Antimicrobial | 0.177 | Cell wall synthesis inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.